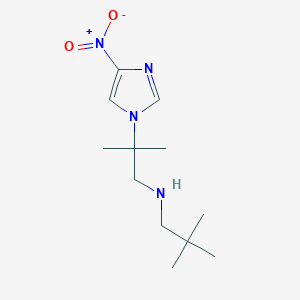

2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine

Übersicht

Beschreibung

2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine is a complex organic compound characterized by its unique structural features It contains an imidazole ring substituted with a nitro group, which is linked to a tertiary amine through a propyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine typically involves multiple steps:

-

Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions. This step often involves the use of catalysts like nickel to facilitate the cyclization process .

-

Alkylation: : The final step involves the alkylation of the nitroimidazole with a suitable alkylating agent, such as 2-chloro-2-methylpropane, in the presence of a base like sodium hydride to form the desired tertiary amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and improved safety, especially during the nitration step.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The nitro group in the compound can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

-

Reduction: : The compound can be reduced to form various derivatives, depending on the conditions and reagents used. For example, catalytic hydrogenation can reduce the nitro group to an amine.

-

Substitution: : The imidazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Reduction: Amino derivatives of the imidazole ring.

Substitution: Various substituted imidazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine has several applications in scientific research:

-

Medicinal Chemistry: : The compound’s imidazole ring is a common pharmacophore in many drugs, making it a valuable intermediate in the synthesis of pharmaceuticals.

-

Biological Studies: : Its derivatives can be used to study enzyme inhibition and receptor binding due to the presence of the nitroimidazole moiety, which is known for its biological activity.

-

Materials Science: : The compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the imidazole ring.

Wirkmechanismus

The biological activity of 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine is primarily due to its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-4-nitroimidazole: Similar in structure but lacks the tertiary amine and additional alkyl groups.

4-Nitroimidazole: A simpler structure with only the nitroimidazole moiety.

2,2-Dimethylpropan-1-amine: Lacks the imidazole ring and nitro group.

Uniqueness

2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine is unique due to the combination of a nitroimidazole ring with a tertiary amine, providing a distinct set of chemical and biological properties not found in simpler analogs. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine, with the CAS number 865774-15-8, is a complex organic compound characterized by its unique structural features that include a nitroimidazole ring and a tertiary amine. This compound exhibits a range of biological activities, making it significant in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The nitro group present in the structure can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to diverse biological effects. The imidazole ring contributes to the compound’s ability to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity towards biological targets.

Biological Activities

The compound has been studied for several biological activities, including:

- Antimicrobial Activity : Nitroimidazoles are known for their effectiveness against protozoan and bacterial infections. Similar compounds have demonstrated significant antimicrobial properties, suggesting potential therapeutic applications for this compound .

- Antitumor Activity : The presence of the nitro group may enhance the compound's ability to act as an antitumor agent, similar to other nitroimidazole derivatives used in cancer therapy .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating various diseases.

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-4-nitroimidazole | Nitro group on imidazole | Antibacterial |

| Metronidazole | Nitroimidazole structure | Antiprotozoal and antibacterial |

| 4-Nitroimidazole | Simpler structure | Limited activity compared to derivatives |

Case Studies

Several studies highlight the efficacy of compounds similar to this compound:

- Study on Antimicrobial Properties : A study demonstrated that derivatives of nitroimidazoles exhibited significant activity against various strains of bacteria and protozoa, suggesting that this compound could have similar or enhanced properties .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition indicated that compounds with imidazole rings could effectively inhibit specific enzymes associated with cancer progression.

- Pharmacological Applications : The unique structure allows for potential use in drug development targeting infections and cancer therapies due to its multifaceted biological activities .

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[2-methyl-2-(4-nitroimidazol-1-yl)propyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-11(2,3)7-13-8-12(4,5)15-6-10(14-9-15)16(17)18/h6,9,13H,7-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZGNDPAEOQKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC(C)(C)N1C=C(N=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.